5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid
Description
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid (CAS: 2580214-63-5) is a naphthalene derivative featuring a carboxylic acid group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 5-position. This compound is widely used in medicinal chemistry and organic synthesis as a building block for drug discovery, leveraging the Boc group’s role in protecting amines during multi-step reactions. Its naphthalene core facilitates π-π stacking interactions, making it valuable in designing inhibitors or ligands targeting aromatic-rich biological sites .
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-6-4-8-13-12(11)7-5-9-14(13)15(19)20/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OTSALHAWKUFEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CC=C(C2=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene-1-carboxylic acid moiety can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The naphthalene ring can participate in π-π interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Functional Group Variations: Boc-Protected Amines vs. Methoxy Substitutents
- 5-Methoxynaphthalene-1-carboxylic Acid (CAS: 51934-37-3): Structure: Lacks the Boc-aminomethyl group, instead featuring a methoxy substituent at the 5-position. Properties: Lower molecular weight (216.22 g/mol vs. ~315.36 g/mol for the target compound) and increased hydrophobicity due to the methoxy group.
Aromatic Core Modifications: Naphthalene vs. Biphenyl
- 5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic Acid (CAS: 204199-03-1): Structure: Replaces the naphthalene core with a biphenyl system, introducing a methyl group at the 2'-position. Applications: Preferred in cases requiring extended aromatic surfaces or tailored steric hindrance .
Heterocyclic Analogues: Thiophene-Based Derivatives
- 5-{[(Tert-butoxy)carbonyl]amino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0): Structure: Substitutes naphthalene with a thiophene ring, retaining the Boc-aminomethyl and carboxylic acid groups. Applications: Useful in catalysis and as a ligand for transition metals .
- 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}...methyl)thiophene-3-carboxylic Acid (CAS: 2138218-49-0):
Cyclohexane and Imidazole Derivatives
- (1R,3S)-3-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic Acid (CAS: 222530-39-4): Structure: Cyclohexane ring replaces naphthalene, with stereochemistry influencing bioavailability. Properties: Lower aromaticity but improved metabolic stability compared to naphthalene derivatives. Applications: Used in peptide mimetics and prodrug design .
- Imidazole Derivatives (e.g., 5{34}, 5{35}): Structure: Boc-protected amino acyl groups attached to imidazole rings. Properties: Basic imidazole nitrogen enables pH-dependent solubility and hydrogen bonding. Applications: Common in enzyme inhibitor scaffolds (e.g., protease inhibitors) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | 2580214-63-5 | C₁₈H₂₁NO₄ | 315.36 | Boc-aminomethyl, carboxylic acid | Drug discovery, PROTACs |
| 5-Methoxynaphthalene-1-carboxylic Acid | 51934-37-3 | C₁₂H₁₀O₃ | 216.22 | Methoxy, carboxylic acid | Fluorescent probes, polymers |
| Biphenyl Derivative | 204199-03-1 | C₂₁H₂₃NO₄ | 349.41 | Boc-aminomethyl, biphenyl | Kinase inhibitors |
| Thiophene-2-carboxylic Acid Derivative | 1094071-11-0 | C₁₀H₁₃NO₄S | 243.28 | Boc-aminomethyl, thiophene | Catalysis, metal-organic frameworks |
| Cyclohexane Derivative | 222530-39-4 | C₁₂H₂₁NO₄ | 243.30 | Boc-amino, cyclohexane | Peptide mimetics |
Key Research Findings
- Solubility : The naphthalene-based target compound exhibits lower aqueous solubility compared to thiophene or imidazole derivatives but outperforms biphenyl analogues due to reduced hydrophobicity .
- Stability : The Boc group in the target compound is acid-labile, requiring careful handling in acidic environments, whereas methoxy-substituted analogues are more stable under such conditions .
- Synthetic Utility : Cyclohexane and imidazole derivatives are easier to functionalize via amide coupling, while naphthalene derivatives require optimized conditions to avoid steric hindrance .
Biological Activity
5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with a tert-butoxycarbonyl (Boc) group and an amino methyl substituent. Its molecular formula is , with a molecular weight of 301.34 g/mol. The presence of the Boc group is significant for enhancing the compound's stability and solubility, which are crucial for biological activity.
Anticancer Activity
Research indicates that compounds with naphthalene structures exhibit notable anticancer properties. For instance, derivatives of naphthalene have shown cytotoxic effects in various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in models such as FaDu hypopharyngeal tumor cells.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxicity of 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.2 |
These results suggest that the compound possesses significant potential as an anticancer agent, particularly in targeting hypopharyngeal and lung cancers.
Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives are well-documented. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
Antimicrobial Efficacy
In vitro studies have shown that 5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylic acid exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 11 | 15 |
The compound's effectiveness against these pathogens highlights its potential use as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
